molecular formula C16H21NO2 B310736 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide

Cat. No.: B310736
M. Wt: 259.34 g/mol
InChI Key: QHSHWSXEQRAUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is an organic compound with the molecular formula C17H23NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves several steps. One common method starts with the hydrogenation of cyclohexylidene cyanoacetic acid to produce 1-cyclohexenylacetonitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The amine derivative is subsequently reacted with 4-methoxyphenylacetic acid to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of hydrogenation catalysts and rhodium-treated catalysts to improve yield and efficiency. The process typically includes hydrogenation, reduction, and dehydration steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzamides .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the synthesis of dextromethorphan, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is unique due to its specific combination of a cyclohexene ring and a methoxybenzamide group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C16H21NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18)

InChI Key

QHSHWSXEQRAUJM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCCC2=CCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.